molecular formula C19H38O2 B1229425 17-Methyloctadecanoic acid CAS No. 2724-59-6

17-Methyloctadecanoic acid

Cat. No.: B1229425
CAS No.: 2724-59-6
M. Wt: 298.5 g/mol
InChI Key: YETXGSGCWODRAA-UHFFFAOYSA-N
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Description

17-Methyloctadecanoic acid, also known as 17-methylstearic acid, is a branched-chain saturated fatty acid. It is a derivative of octadecanoic acid (stearic acid) with a methyl group attached at the 17th carbon position. This compound is typically a solid at room temperature and has a waxy appearance with a distinct odor .

Biochemical Analysis

Biochemical Properties

17-Methyloctadecanoic acid plays a significant role in various biochemical reactions. As a long-chain fatty acid, it is involved in the formation of complex lipids and triglycerides. The enzymes that interact with this compound include acyl-CoA synthetase, which activates the fatty acid by converting it into its CoA derivative. This activated form can then participate in β-oxidation or be incorporated into phospholipids and triglycerides. Additionally, this compound can interact with proteins involved in lipid metabolism, such as fatty acid-binding proteins, which facilitate its transport within the cell .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and energy homeostasis. By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipid synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It can bind to and activate PPARs, leading to changes in gene expression. Additionally, this compound can inhibit the activity of enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase, thereby reducing the production of fatty acids. These interactions result in a shift towards increased fatty acid oxidation and decreased lipid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and pH. Over time, this compound can undergo degradation, leading to the formation of shorter-chain fatty acids and other metabolites. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in lipid metabolism and energy homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance fatty acid oxidation and improve lipid metabolism. At high doses, this compound can lead to toxic effects, including liver damage and alterations in lipid homeostasis. Threshold effects have been observed, where a certain dosage is required to elicit significant changes in lipid metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipid synthesis. It is activated by acyl-CoA synthetase to form its CoA derivative, which can then enter the β-oxidation pathway to produce acetyl-CoA. This acetyl-CoA can be further utilized in the citric acid cycle to generate energy. Additionally, this compound can be incorporated into phospholipids and triglycerides, contributing to the formation of cellular membranes and energy storage molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by fatty acid-binding proteins and other lipid transporters. These proteins facilitate the movement of this compound to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it can participate in metabolic processes. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria, where it participates in β-oxidation, or the endoplasmic reticulum, where it is involved in lipid synthesis. The activity and function of this compound can be modulated by its localization within these compartments, affecting its role in cellular metabolism and energy homeostasis .

Chemical Reactions Analysis

Types of Reactions: 17-Methyloctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

17-Methyloctadecanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 17-Methyloctadecanoic acid is unique due to the specific position of the methyl group, which influences its physical and chemical properties. This positional isomerism can lead to differences in melting points, solubility, and reactivity compared to other similar compounds .

Properties

IUPAC Name

17-methyloctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETXGSGCWODRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181695
Record name Octadecanoic acid, 17-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2724-59-6
Record name 17-Methyloctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2724-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Methyloctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 17-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-Methylstearic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 17-METHYLOCTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU8PPF0P2D
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Record name 17-Methyloctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037397
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 17-methyloctadecanoic acid?

A: this compound has been identified in the seed kernels of Annona squamosa Linn., commonly known as custard apple. [] This compound was also found in the phospholipids of the Caribbean sponge Smenospongia aurea. []

Q2: What is the fatty acid profile of Annona squamosa seed kernels and what is the significance of this compound in this context?

A: Annona squamosa seed kernels contain approximately 22.2% crude fatty oil by dry weight. [] The predominant fatty acids are oleic acid (47.4%), linoleic acid (22.9%), stearic acid (13.6%), and palmitic acid (12.1%). While this compound is a minor component (0.1%), its presence contributes to the overall diversity of fatty acids in this plant. [] This finding is particularly interesting as it was previously unreported in the oil of A. squamosa. []

Q3: What is the significance of finding this compound in the sponge Smenospongia aurea?

A: The discovery of this compound in Smenospongia aurea is noteworthy as it is part of a group of novel branched α-hydroxy fatty acids associated with phosphatidylethanolamine in this organism. [] This finding suggests a potential role for these unique fatty acids in the sponge's cellular structure and function.

Q4: Are there any known methods for synthesizing this compound?

A: While the provided research articles focus on the natural occurrence and characterization of this compound, there is prior research on the synthesis of this compound. [] Further investigation into this specific research is recommended for a comprehensive understanding of the synthetic pathways.

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